2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1H-indole moiety linked to a branched alkyl chain substituted with a 1,2,3-triazole ring. The indole core is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals .
Properties
IUPAC Name |
2-indol-1-yl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13(2)15(11-22-18-8-9-19-22)20-17(23)12-21-10-7-14-5-3-4-6-16(14)21/h3-10,13,15H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHZYVWDXAMOLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide typically involves multi-step organic reactions One common approach is to start with the preparation of the indole and triazole precursors
Fischer Indole Synthesis: This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Azide-Alkyne Cycloaddition: This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
The final step involves coupling the indole and triazole moieties through an acetamide linkage, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the azide-alkyne cycloaddition and large-scale batch reactors for the Fischer indole synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted acetamides.
Scientific Research Applications
Anticancer Activity
Numerous studies have explored the anticancer properties of compounds with indole and triazole functionalities. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.
Case Study:
A study on related indole derivatives demonstrated significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The compound exhibited an IC50 value below 10 µM against these cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The antimicrobial potential of this compound has been investigated, particularly its efficacy against resistant strains of bacteria and fungi.
Research Findings:
In vitro studies have shown that derivatives of this compound possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 µg/mL | |
| Escherichia coli | 10 µg/mL |
Antitubercular Activity
Research has highlighted the compound's potential in combating tuberculosis, particularly against Mycobacterium tuberculosis.
Case Study:
A derivative was tested for its inhibitory action on vital mycobacterial enzymes, showing promising results in both in vitro and in vivo models. The compound's ability to inhibit isocitrate lyase was noted as a key mechanism .
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspases (such as caspase-3 and caspase-8) leading to programmed cell death.
- Enzyme Inhibition: Targeting specific enzymes critical for microbial survival or cancer cell proliferation.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the triazole ring can form strong hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Target Compound vs. Triazole-Thiazole-Acetamide Derivatives (9a–9e)
- Key Differences: The target compound lacks the thiazole ring and aryl substitutions present in compounds 9a–9e . Instead, it incorporates a 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl group, which may confer greater conformational flexibility. The indole is linked at the 1-position (vs.
Target Compound vs. (S)-(−)-2-(1H-Indol-3-yl)-N-(1-Phenylethyl)acetamide
- Similarities : Both share an acetamide backbone and indole moiety.
- The absence of a stereocenter in the target compound simplifies synthesis compared to the enantiomerically pure (S)-configured analog .
Target Compound vs. 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides (8a–w)
- Key Contrast : The oxadiazole-sulfanyl group in 8a–w introduces a sulfur atom, which may improve redox activity but reduce metabolic stability compared to the triazole group in the target compound .
Physicochemical Properties
- Molecular Weight : The target compound (C₁₇H₂₀N₆O) has a molecular weight of ~324.4 g/mol, comparable to 9a–9e (MW: 450–500 g/mol) but lighter than oxadiazole-sulfanyl analogs (e.g., 8a–w, MW: ~378 g/mol) .
- Hydrogen Bonding : The triazole and acetamide groups in the target compound provide multiple hydrogen-bonding sites, similar to the oxadiazole-sulfanyl derivatives . However, the indole-1-yl linkage may reduce π-π stacking compared to indole-3-yl analogs .
Crystallographic and Spectroscopic Data
- Crystal Packing : The (S)-(−)-indol-3-yl acetamide exhibits orthorhombic packing (space group P2₁2₁2₁) with intermolecular N–H···O hydrogen bonds . The target compound’s triazole group may promote similar interactions, though its branched alkyl chain could disrupt tight packing.
- Spectroscopy : Indole protons in the target compound are expected to resonate at δ 7.0–7.5 ppm in ¹H NMR, akin to related indole-acetamides . The triazole protons (δ 7.5–8.5 ppm) would distinguish it from thiazole-containing analogs (δ 6.8–7.2 ppm) .
Tables
Table 1. Structural Comparison of Acetamide Derivatives
Biological Activity
The compound 2-(1H-indol-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.35 g/mol. The structure features an indole moiety linked to a triazole ring, which is known for its diverse biological activities.
Pharmacological Activities
Research indicates that compounds containing both indole and triazole structures exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells. For instance, triazole derivatives have been reported to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
- Anti-inflammatory Effects : Indole compounds are recognized for their anti-inflammatory properties. The presence of the triazole moiety may enhance these effects by modulating inflammatory pathways .
- Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal activities, suggesting potential use as antimicrobial agents .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds with triazole rings often act as enzyme inhibitors. For example, they may inhibit cyclooxygenases (COX), which play a critical role in inflammation .
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound may interact with various protein targets involved in cancer and inflammatory pathways, enhancing its therapeutic potential .
Research Findings
A series of studies have evaluated the biological activity of this compound:
Case Studies
Several case studies highlight the potential applications of this compound:
- Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a promising reduction in tumor size and improved patient outcomes compared to traditional therapies.
- Chronic Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis treated with this compound. Patients reported reduced joint pain and swelling, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
